molecular formula C26H20FN3O3 B2526588 3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866344-75-4

3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline

Cat. No.: B2526588
CAS No.: 866344-75-4
M. Wt: 441.462
InChI Key: NTOOUOYMVBGBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O3 and its molecular weight is 441.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Aggregation

The study of substitution effects on dihydrobenzopyrazoloquinolines, including compounds with structural similarities to 3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline, has revealed insights into supramolecular aggregation. Molecules with this framework are linked through various hydrogen bonds, forming dimers, sheets, and complex three-dimensional structures. This understanding is pivotal for designing materials with specific molecular architectures for applications in nanotechnology and materials science (Portilla et al., 2005).

Green Chemistry Synthesis

Research on the synthesis of complex heterocyclic ortho-quinones through L-proline-catalyzed reactions demonstrates the utility of these compounds in creating environmentally friendly methodologies. This approach, leveraging the structural framework of benzopyrazoloquinoline derivatives, showcases the potential for developing sustainable chemical processes with high atom economy, short reaction times, and simplified purification steps, contributing significantly to green chemistry (Rajesh et al., 2011).

Pharmaceutical Research

Quinoxaline derivatives, including the pyrazoloquinoline class, have been synthesized and evaluated for their potential as pharmaceutical agents. Studies on novel isoxazolequinoxaline derivatives have included detailed analysis through crystal structure, DFT calculations, and biological activity assessments, indicating their promise as anticancer drugs. This research underscores the significance of such compounds in designing new therapeutic agents (Abad et al., 2021).

Catalytic Applications

Investigations into rigid P-chiral phosphine ligands, incorporating elements of the pyrazoloquinoline structure, have shown exceptional performance in rhodium-catalyzed asymmetric hydrogenations. These studies highlight the importance of such compounds in catalysis, offering pathways to synthesize chiral pharmaceutical ingredients efficiently (Imamoto et al., 2012).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many compounds with similar structures are used as kinase inhibitors or GPCR ligands .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-2-31-19-8-9-22-20(12-19)26-21(14-30(22)13-16-3-6-18(27)7-4-16)25(28-29-26)17-5-10-23-24(11-17)33-15-32-23/h3-12,14H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOOUOYMVBGBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.